molecular formula C18H15ClN4O4S B2490516 N-(4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946336-46-5

N-(4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2490516
CAS RN: 946336-46-5
M. Wt: 418.85
InChI Key: XALXDYGABJSIEO-UHFFFAOYSA-N
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Description

This compound is a part of a class of molecules that have been studied for their potential therapeutic effects and chemical properties. The chemical structure incorporates elements of thiazole, dihydropyridine, and carboxamide groups, indicating a potential for diverse chemical reactivity and interactions.

Synthesis Analysis

Synthesis approaches for similar complex molecules often involve multi-step chemical reactions, starting from simpler precursors. For instance, compounds with dihydropyridine cores are typically synthesized through Hantzsch reactions or modified versions thereof, involving condensation reactions under controlled conditions (Schroeder et al., 2009). Similar methodologies could potentially be applied to the synthesis of the compound , with adaptations for the incorporation of the thiazole and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of heterocyclic rings, such as thiazole and dihydropyridine, which are known for their electronic properties and ability to participate in hydrogen bonding and π-π interactions. These structural features significantly influence the molecule's reactivity and interactions with biological targets (Ganapathy et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, facilitated by the electron-rich thiazole ring and the reactive dihydropyridine moiety. These interactions can lead to various chemical transformations, including cyclization, substitution, and addition reactions, which are crucial for modifying the compound's chemical properties for specific applications (Balya et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are influenced by the compound's molecular structure. The presence of methoxy and chloro substituents on the phenyl ring, along with the heterocyclic components, can affect the compound's solubility in organic solvents and water, which is crucial for its application in various chemical and pharmaceutical contexts (Farouk et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards acids/bases, and photostability, are dictated by the functional groups present in the molecule. For instance, the carboxamide group can engage in hydrogen bonding, affecting the molecule's interaction with biological molecules and its stability under physiological conditions. The thiazole ring contributes to the compound's electronic properties, influencing its reactivity and potential biological activity (Boggs et al., 2007).

Mechanism of Action

Target of Action

The primary target of this compound is the monoamine oxidase (MAO) enzyme . MAO plays a crucial role in the breakdown of monoamines in the body, including neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound can potentially affect the levels of these neurotransmitters in the brain.

Mode of Action

The compound exhibits a potent, reversible, and competitive inhibitory mode of action over the MAO enzyme This means that it binds to the active site of the enzyme, preventing the normal substrate (monoamines) from binding, and thus inhibiting the enzyme’s activity

Pharmacokinetics

The compound is predicted to obeyLipinski’s rule of five , which suggests it may have favorable absorption and distribution characteristics

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its inhibition of MAO. This could lead to increased levels of monoamines in the brain, potentially affecting neuronal signaling and resulting in changes in mood and behavior. The specific effects would likely depend on a variety of factors, including the dose of the compound and the specific brain regions affected .

properties

IUPAC Name

N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4S/c1-27-14-5-4-10(7-13(14)19)21-15(24)8-11-9-28-18(22-11)23-17(26)12-3-2-6-20-16(12)25/h2-7,9H,8H2,1H3,(H,20,25)(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALXDYGABJSIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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